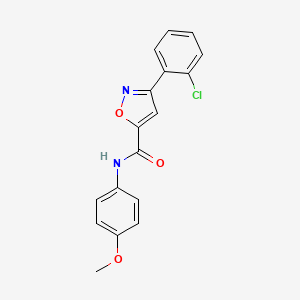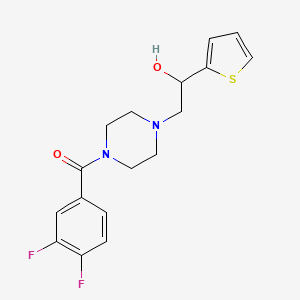
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17BrClNO4 and its molecular weight is 426.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis in Herbicide Research Research on chloroacetanilide herbicides, such as acetochlor, which shares a structural similarity with the specified compound, involves radiosynthesis for studies on their metabolism and mode of action. Acetochlor is synthesized with high specific activity for detailed metabolic studies (Latli & Casida, 1995).
Metabolism and Comparative Studies Research has been conducted on the metabolism of chloroacetamide herbicides, comparing human and rat liver microsomes. This research provides insights into the metabolic pathways and enzymatic interactions relevant to compounds like acetochlor (Coleman et al., 2000).
Pharmacological Assessment Studies on derivatives of phenoxyacetamide, including bromophenyl and methoxyphenyl derivatives, have been conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies are relevant due to the structural similarity with the specified compound (Rani et al., 2016).
Herbicide Efficiency and Soil Interaction Research on chloroacetanilide herbicides, which are structurally related, has shown how soil properties affect their adsorption, mobility, and efficacy. Such research provides insights into environmental interactions and the effectiveness of these herbicides (Banks & Robinson, 1986).
Molecular Conformations and Supramolecular Assembly Studies on halogenated N,2-diarylacetamides, which are chemically related, reveal insights into molecular conformations and supramolecular assembly, relevant for understanding the structural properties of the specified compound (Nayak et al., 2014).
Antimicrobial Evaluation Research involving the synthesis and evaluation of novel imines and thiazolidinones derived from chlorophenoxy acetamides has been conducted to explore their antimicrobial potential. This is significant due to the chemical relation to the specified compound (Fuloria et al., 2009).
Environmental Impact Studies Studies have been conducted to understand the environmental impact and leaching behavior of herbicides like acetochlor. These studies are relevant due to the structural similarity and potential environmental implications of the specified compound (Clark & Goolsby, 1999).
Propriétés
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO4/c1-3-24-16-7-12(9-22)6-14(19)18(16)25-10-17(23)21-13-5-4-11(2)15(20)8-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOZSILFYJQDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2371606.png)
![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)

![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)


![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)

